![molecular formula C20H18N2O3S B2646085 5-(furan-2-yl)-1-(phenylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole CAS No. 131336-76-0](/img/structure/B2646085.png)
5-(furan-2-yl)-1-(phenylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole
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Description
5-(furan-2-yl)-1-(phenylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole is a chemical compound that has been of great interest to the scientific community due to its potential applications in the field of medicine. It is a pyrazole-based compound that has been synthesized and studied extensively for its biochemical and physiological effects.
Scientific Research Applications
Synthesis and Antimicrobial Activity
Research has demonstrated the successful synthesis of novel compounds incorporating the 5-(furan-2-yl)-1-(phenylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole framework, showing significant antimicrobial activities. For instance, the synthesis of thiazole, 1,3,4-thiadiazole, and pyrano[2,3-d]thiazole derivatives from 5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide has been explored. These compounds displayed promising antibacterial and antifungal activities against various microorganisms, suggesting their potential as novel antimicrobial agents (Abdelhamid et al., 2019).
Catalysis and Molecular Docking
The catalytic synthesis of chalcone derivatives from similar pyrazole compounds and their subsequent evaluation for antioxidant activities through in vitro assays and molecular docking studies have been reported. This research highlights the potential antioxidant properties of synthesized compounds, providing insights into their interactions with protein tyrosine kinase amino acid residues (Prabakaran et al., 2021).
Synthesis of Heterocyclic Compounds
Another study focused on the synthesis of various heterocyclic compounds, including pyridines, thioamides, thiazoles, and pyrano[2,3-d]thiazoles, starting from chalcone-based precursors. These synthesized compounds were evaluated for their antimicrobial and anticancer activities, showcasing their potential as pharmacologically relevant agents (Zaki et al., 2018).
Chemical Reactivity and Molecular Docking
The chemical reactivity, molecular docking studies, and anti-tubercular activity of oxadiazole and pyrazine derivatives have been investigated, highlighting the NLO properties and potential anti-tubercular activities of these compounds. This research underlines the significance of computational analyses and experimental characterizations in discovering new therapeutic agents (El-Azab et al., 2018).
Environmentally Friendly Synthesis
A study on the eco-friendly synthesis of furan conjugated pyrazole derivatives using lemon juice medium demonstrates an accessible approach to synthesizing triaryl and diaryl substituted pyrazoles. Preliminary studies of these compounds have shown excellent activity against bacterial and fungal species, along with significant antioxidant activity (Mahadevaswamy & Kariyappa, 2017).
properties
IUPAC Name |
2-(benzenesulfonyl)-3-(furan-2-yl)-5-(4-methylphenyl)-3,4-dihydropyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3S/c1-15-9-11-16(12-10-15)18-14-19(20-8-5-13-25-20)22(21-18)26(23,24)17-6-3-2-4-7-17/h2-13,19H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFKYJMVBHWIFAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CO3)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(furan-2-yl)-1-(phenylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole |
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